molecular formula C16H24N6O3S B2894912 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1014095-99-8

2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2894912
CAS No.: 1014095-99-8
M. Wt: 380.47
InChI Key: KKOUUNAKNYNYBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic hybrid featuring a pyrazole-triazole core linked via a thioether bridge to a pyrrolidinyl ethanone moiety. Key structural attributes include:

  • Pyrazole subunit: Substituted with a methoxy group at position 3 and a methyl group at position 1, enhancing electron density and steric bulk .
  • Triazole subunit: Functionalized with a 2-methoxyethyl group at position 4, likely improving solubility compared to purely aromatic analogs .
  • Thioether linkage: Connects the triazole to the ethanone group, offering metabolic stability relative to oxygen or nitrogen-based linkages .

Synthetic routes for analogous compounds involve nucleophilic substitution (e.g., α-halogenated ketones reacting with triazole thiolates) or condensation reactions (e.g., pyrazole-aldehyde intermediates with indanones) .

Properties

IUPAC Name

2-[[4-(2-methoxyethyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O3S/c1-20-10-12(15(19-20)25-3)14-17-18-16(22(14)8-9-24-2)26-11-13(23)21-6-4-5-7-21/h10H,4-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOUUNAKNYNYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C2=NN=C(N2CCOC)SCC(=O)N3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Thioether Linkage Biological Activity (Inferred/Reported) References
Target Compound C₁₉H₂₅N₇O₃S 3-Methoxy-1-methylpyrazole, 2-methoxyethyl triazole, pyrrolidinyl ethanone Yes Not reported in evidence; predicted enhanced solubility and metabolic stability
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone C₂₉H₂₁F₂N₃O₃S₂ Phenylsulfonyl, difluorophenyl, phenyl ethanone Yes Antifungal/antibacterial (common in triazole derivatives)
(3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone C₂₈H₂₂N₆O₂S₂ Bis-pyrazole, dimethylthienothiophene No High thermal stability (mp >300°C); IR/NMR data suggest strong hydrogen bonding
1-(5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(quinazolin-4-ylthio)ethanone C₂₄H₂₀N₄O₂S₂ Quinazoline, thiophene, dihydropyrazole Yes Quinazoline moiety suggests kinase inhibition potential

Key Differences and Implications

Substituent Effects: The target compound’s 2-methoxyethyl group on the triazole enhances hydrophilicity compared to phenylsulfonyl or quinazoline groups in analogs . Methoxy vs.

Heterocyclic Core Variations: Thienothiophene-fused systems (e.g., ) introduce extended π-conjugation, possibly improving UV absorption but complicating synthetic accessibility. Quinazoline-containing analogs (e.g., ) may target tyrosine kinases, whereas the pyrrolidinyl ethanone in the target compound could modulate CNS activity due to its amine group.

Thioether vs. Ether/Oxime Linkages :

  • Thioether bridges (target compound, ) resist hydrolytic cleavage better than ethers, as seen in oxime-linked pyrazoles (e.g., ).

Bioactivity and Structure-Activity Relationships (SAR)

  • Triazole Derivatives : Phenylsulfonyl and fluorophenyl substituents (e.g., ) correlate with antimicrobial activity due to enhanced lipophilicity and target binding.
  • Pyrazole-Thiophene Systems: Dimethylthienothiophene groups (e.g., ) may improve thermal stability but limit aqueous solubility.
  • Molecular Networking Insights : Compounds with cosine scores >0.8 in MS/MS fragmentation (per ) likely share bioactivity profiles, suggesting the target compound’s analogs could cluster with kinase inhibitors or antimicrobial agents.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis of triazole-pyrazole hybrids typically involves multi-step protocols. Key steps include:

  • Triazole ring formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under reflux in THF/water (50°C, 16 hours) to form the triazole core .
  • Thioether linkage introduction : Nucleophilic substitution between a thiol-containing triazole and a halogenated pyrrolidinyl ethanone derivative, often using bases like KOH in ethanol under reflux .
  • Solvent optimization : Ethanol or DMF-EtOH mixtures are preferred for their ability to dissolve polar intermediates and stabilize reactive species .
  • Yield improvement : Catalysts (e.g., CuSO₄/ascorbate for CuAAC) and inert atmospheres reduce side reactions, achieving yields up to 61% .

Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry, particularly for the pyrazole and triazole moieties .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., 357.43 g/mol for a related compound) and fragmentation patterns .
  • X-ray crystallography : SHELXL software refines crystal structures, resolving bond angles and torsional strain in heterocyclic cores .
  • HPLC : Reverse-phase HPLC with UV detection ensures >95% purity by quantifying residual solvents/byproducts .

Q. How does pH and temperature affect the stability of this compound during storage and experimental use?

  • pH sensitivity : Thioether and triazole groups may hydrolyze under strongly acidic/basic conditions. Stability is optimal at neutral pH (6–8) in anhydrous DMSO or ethanol .
  • Thermal stability : Short-term reflux (<24 hours) in ethanol is tolerated, but prolonged heating above 60°C risks decomposition of the methoxyethyl group .
  • Storage recommendations : Lyophilized solids stored at -20°C in argon-filled vials prevent oxidation of the thioether bond .

Advanced Research Questions

Q. What methodologies are used to evaluate its biological activity, and how do structural features influence target interactions?

  • Enzyme inhibition assays : Fluorescence-based kinase assays (e.g., EGFR-T790M mutant inhibition studies) quantify IC₅₀ values, with structural analogs showing nM potency .
  • Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (MIC ≤ 16 µg/mL reported for thiazolidinone analogs) .
  • SAR insights : The methoxyethyl group enhances solubility, while the pyrrolidinyl moiety improves membrane permeability. Pyrazole substitution patterns (e.g., 3-methoxy vs. 4-nitro) modulate target selectivity .

Q. How can computational modeling predict binding modes and guide structural optimization?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., EGFR ATP-binding pocket), prioritizing substituents with favorable van der Waals contacts .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, identifying residues critical for hydrogen bonding (e.g., Met793 in EGFR) .
  • ADMET prediction : SwissADME estimates logP (∼2.5) and bioavailability, highlighting the need to balance lipophilicity (methoxy groups) with polar surface area (pyrrolidinyl) .

Q. How should researchers address contradictions in reported synthetic yields or biological data?

  • Yield discrepancies : Variations in CuAAC reaction time (8–24 hours) and catalyst loading (5–10 mol% CuSO₄) impact yields (45–75%). Systematic optimization via Design of Experiments (DoE) is recommended .
  • Biological variability : Differences in cell lines (e.g., HCT-116 vs. MCF-7) or assay protocols (MTT vs. resazurin) complicate direct comparisons. Meta-analyses using standardized IC₅₀ protocols improve reproducibility .
  • Crystallographic validation : Conflicting solubility data may arise from polymorphic forms. Single-crystal XRD resolves such ambiguities by correlating packing motifs with dissolution rates .

Methodological Notes

  • Key references : Synthesis (), characterization (), stability (), biological activity ().
  • Advanced tools : SHELXL for crystallography, AutoDock/GROMACS for modeling, SwissADME for ADMET .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.